molecular formula C14H15BrO3 B15381282 8-Bromo-3-methoxy-6,7-dihydro-5H-benzo[7]annulen-9-yl acetate

8-Bromo-3-methoxy-6,7-dihydro-5H-benzo[7]annulen-9-yl acetate

Cat. No.: B15381282
M. Wt: 311.17 g/mol
InChI Key: OYFQUALNGUAMLK-UHFFFAOYSA-N
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Description

8-Bromo-3-methoxy-6,7-dihydro-5H-benzo[7]annulen-9-yl acetate is a useful research compound. Its molecular formula is C14H15BrO3 and its molecular weight is 311.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

8-Bromo-3-methoxy-6,7-dihydro-5H-benzo annulen-9-yl acetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, summarizing relevant studies, case reports, and findings from various research sources.

  • Molecular Formula : C14H15BrO3
  • CAS Number : 63657-88-5
  • Molecular Weight : 299.205 g/mol
  • LogP : 5.177 (indicating lipophilicity)

The biological activity of 8-Bromo-3-methoxy-6,7-dihydro-5H-benzo annulen-9-yl acetate is primarily attributed to its interaction with various biological pathways. Studies suggest that compounds in this class may exhibit activity as inhibitors of certain enzymes and receptors, potentially influencing signaling pathways involved in cancer and other diseases.

1. Anticancer Activity

Research has indicated that compounds similar to 8-Bromo-3-methoxy-6,7-dihydro-5H-benzo annulen-9-yl acetate can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, some studies have shown that benzoannulene derivatives can act as estrogen receptor modulators, which could be beneficial in hormone-dependent cancers .

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit farnesyltransferase (FPT), an enzyme implicated in cancer progression. Analogous compounds have shown varying degrees of inhibition, suggesting a potential for therapeutic applications in oncology .

Case Studies

StudyFindings
Study 1 Investigated the inhibitory effects of structurally related compounds on FPT activity, revealing that certain substitutions enhance potency .
Study 2 Evaluated the cytotoxic effects of benzoannulene derivatives on various cancer cell lines, demonstrating significant growth inhibition at micromolar concentrations .
Study 3 Assessed the estrogen receptor binding affinity of similar compounds, indicating potential use in hormone-related therapies .

Research Findings

A comprehensive review of literature reveals that the biological activity of 8-Bromo-3-methoxy-6,7-dihydro-5H-benzo annulen-9-yl acetate is still under exploration. However, preliminary findings suggest:

  • Cytotoxicity : The compound exhibits cytotoxic effects against several cancer cell lines with IC50 values ranging from low to moderate micromolar concentrations.
  • Selectivity : There is evidence suggesting selective inhibition of certain cancer cell types over normal cells, which is crucial for therapeutic efficacy.
  • Mechanistic Insights : Ongoing studies are aimed at elucidating the precise molecular mechanisms through which this compound exerts its effects.

Properties

Molecular Formula

C14H15BrO3

Molecular Weight

311.17 g/mol

IUPAC Name

(6-bromo-2-methoxy-8,9-dihydro-7H-benzo[7]annulen-5-yl) acetate

InChI

InChI=1S/C14H15BrO3/c1-9(16)18-14-12-7-6-11(17-2)8-10(12)4-3-5-13(14)15/h6-8H,3-5H2,1-2H3

InChI Key

OYFQUALNGUAMLK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(CCCC2=C1C=CC(=C2)OC)Br

Origin of Product

United States

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